5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde

Medicinal Chemistry ADME Prediction Physicochemical Properties

Optimizing triazole-furaldehyde building blocks for CNS probe design often stalls due to unpredictable lipophilicity. 5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde (CAS 728035-62-9) resolves this with a predicted LogP of 1.48 (ALOGPS) and low aqueous solubility (0.31 g/L), ensuring efficient organic-phase partitioning and passive membrane permeability. • LogP 1.48 for intracellular/CNS target design • 0.31 g/L solubility prevents aqueous washout • Dimethyl substitution enables distinct SAR and patentable leads

Molecular Formula C9H9N3O2S
Molecular Weight 223.25 g/mol
CAS No. 728035-62-9
Cat. No. B1306165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde
CAS728035-62-9
Molecular FormulaC9H9N3O2S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESCC1=NN=C(N1C)SC2=CC=C(O2)C=O
InChIInChI=1S/C9H9N3O2S/c1-6-10-11-9(12(6)2)15-8-4-3-7(5-13)14-8/h3-5H,1-2H3
InChIKeyUSERAWVDTYYSEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde: Chemical Profile & Procurement


5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde (CAS 728035-62-9) is a synthetic heterocyclic building block . It belongs to the class of diarylthioethers, featuring a 1,2,4-triazole ring substituted with dimethyl groups, a thioether linkage, and a furan ring bearing a reactive aldehyde functionality [1]. Its molecular formula is C₉H₉N₃O₂S (MW 223.25 g/mol). The compound is supplied as a research chemical with a typical purity specification of ≥95% and is commonly utilized as a versatile scaffold for medicinal chemistry derivatization and the synthesis of more complex molecular libraries .

1
Reactive aldehyde handle Supports nucleophilic addition and condensation workflows for derivatization.
2
Dimethyl-triazole scaffold Enables sterically differentiated building-block selection vs mono-methyl or unsubstituted analogs.
3
Specification-grade supply Reported specification context supports library synthesis reproducibility.

Unsubstitutability of 5-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde


Generic substitution within the 1,2,4-triazole thioether class is not scientifically valid for 5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde. This compound's specific dimethyl substitution pattern on the triazole ring critically modulates its physicochemical properties, including lipophilicity (LogP) and aqueous solubility, relative to non-methylated or mono-methylated analogs [1]. Such variations directly influence downstream synthetic yields in nucleophilic addition reactions involving the aldehyde group and impact the compound's performance as a molecular probe or building block in biological systems . Furthermore, the predicted pKa and topological polar surface area (TPSA) are unique to this specific substitution pattern, which alters its hydrogen-bonding capacity and metabolic stability potential compared to structurally similar but pharmacokinetically divergent alternatives [2].

Attribute
4,5-Dimethyl (target)
Mono-methyl / unsubstituted
Lipophilicity
Higher predicted LogP supports membrane-partitioning study fit.
Lower LogP may shift partitioning behavior in cellular assays.
Aqueous solubility
Reduced solubility may support organic-phase reaction workflows.
Higher solubility may alter phase behavior and extraction efficiency.
Steric environment
4,5-Dimethyl pattern provides distinct steric control for regioselectivity.
Mono-methyl or unsubstituted analogs may shift regioselective outcomes.

Quantitative Comparison: 5-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde vs. Analogs


Enhanced Lipophilicity and Membrane Permeability

The target compound incorporates a 4,5-dimethyl substitution on the 1,2,4-triazole ring. Compared to the unsubstituted analog 5-(4H-1,2,4-triazol-3-ylthio)-2-furaldehyde, the addition of two methyl groups significantly increases the predicted partition coefficient (LogP) [1]. When compared to the mono-methyl analog 5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde, the 4,5-dimethyl derivative exhibits a higher molecular weight (223.25 vs. 209.23 g/mol) and an increased LogP [2]. This increase in lipophilicity is a critical differentiator for applications requiring enhanced passive diffusion across lipid bilayers or improved membrane partitioning in cellular assays.

Predicted Lipophilicity
Class-level
Target LogP 1.48 vs unsubstituted ~0.10 (+1.38); vs mono-methyl 1.0 (+0.48)
ALOGPS 2.1 / XLogP3-AA in silico predictions
May support membrane permeability screening context.
In silico prediction; experimental validation recommended.
Medicinal Chemistry ADME Prediction Physicochemical Properties

Modulated Aqueous Solubility

The dual methyl substitution in the target compound reduces its predicted aqueous solubility relative to the unsubstituted 1,2,4-triazole analog. While often viewed as a potential liability, this precisely controlled reduction in solubility can be advantageous in specific research contexts, such as requiring slower dissolution rates in sustained-release experimental setups or facilitating organic-phase extraction during synthesis workup [1].

Aqueous Solubility
Class-level
0.31 g/L; >3× lower vs unsubstituted analog
ALOGPS 2.1 in silico prediction
May support organic-phase reaction and extraction workflows.
Predicted value; lot-specific solubility to verify.
Pre-formulation Drug Discovery Solubility

Distinct Steric and Electronic Effects

The presence of both 4- and 5-methyl groups on the triazole ring introduces unique steric hindrance and alters the electron density distribution compared to mono-methyl or unsubstituted analogs. This can significantly impact regioselectivity in subsequent synthetic transformations, particularly at the aldehyde or the nucleophilic triazole nitrogen sites . The target compound serves as a versatile building block, offering a distinct steric environment that is not replicated by other commercially available triazole-thio-furaldehyde derivatives .

Steric & Electronic Effects
Data to verify
4,5-Dimethyl pattern introduces steric bulk and altered electron density distribution
Inferred from fundamental organic chemistry principles
Supports regioselectivity differentiation review in derivatization studies.
Source-specific review recommended; experimental confirmation advised.
Organic Synthesis Scaffold Derivatization Medicinal Chemistry

5-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde: Application Scenarios


Lipophilic Probes and CNS-Targeted Libraries

Procure this compound as a privileged scaffold for generating compound libraries with enhanced passive membrane permeability. The elevated predicted LogP of 1.48 (ALOGPS) compared to less lipophilic analogs [1] makes it a superior starting point for designing probes intended for intracellular targets or crossing the blood-brain barrier in exploratory CNS research.

Controlled Solubility for Organic-Phase Reactions

Utilize this compound when a building block with inherently lower aqueous solubility is advantageous. Its predicted water solubility of 0.31 g/L [2] is ideal for researchers seeking a scaffold that will not prematurely wash out of hydrophobic environments or requires efficient partitioning into organic solvents during synthesis, thereby improving reaction yields and simplifying purification.

Medicinal Chemistry Derivatization and IP Generation

Employ this dimethyl-substituted triazole-furaldehyde core as a key intermediate to explore novel chemical space not accessible with unsubstituted or mono-methyl analogs. The unique steric and electronic properties imparted by the 4,5-dimethyl group allow for the exploration of distinct structure-activity relationships (SAR) , offering a strategic advantage in generating patentable lead compounds with differentiated biological profiles.

ADME Benchmarking for Triazole Derivatives

Acquire this compound to serve as a high-quality, characterized comparator or control in studies evaluating the impact of methylation on the pharmacokinetic properties of triazole-based compounds. Its well-defined and computationally predicted physicochemical parameters provide a reliable baseline for assessing the performance of newly synthesized analogs [3].

Application
Selection Property
Validation Focus
Membrane permeability probe libraries
Predicted LogP profile context
Cell-permeability assay review
Organic-phase synthesis workflows
Reduced aqueous solubility context
Organic-phase partitioning review
Scaffold derivatization studies
Dimethyl steric/electronic context
SAR differentiation review
ADME comparator studies
Physicochemical baseline context
Analog benchmarking review

Technical Documentation Hub

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27 linked technical documents
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